1-Ethyl-3-phenylurea

Description

Significance of Urea (B33335) Derivatives in Contemporary Chemical Sciences

Urea derivatives represent a cornerstone in modern chemical and pharmaceutical research due to their versatile structural and functional properties. The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, possesses a unique capacity for forming stable hydrogen bonds. nih.gov This hydrogen bonding capability, involving both donor and acceptor sites, is a critical element in molecular recognition, enabling these compounds to interact with biological targets like proteins and enzymes with high specificity. nih.govresearchgate.net This has cemented their role in drug design and medicinal chemistry, where they are integral to a wide array of therapeutic agents. researchgate.netacs.org

The significance of urea derivatives extends to their use as building blocks in combinatorial chemistry and as linkers in the development of complex molecules like antibody-drug conjugates. nih.gov In agrochemicals, substituted phenylureas are widely used as herbicides. tandfonline.com The adaptability of the urea scaffold allows for extensive chemical modifications, enabling chemists to fine-tune properties such as stability, selectivity, and pharmacokinetic profiles of lead molecules. nih.gov Consequently, urea-containing compounds are found in numerous clinically approved drugs and are a subject of ongoing research for new applications in materials science, organocatalysis, and medicine, targeting a broad spectrum of diseases including cancer, viral infections, and inflammatory conditions. acs.orgtandfonline.comontosight.ai

Academic Scope and Research Relevance of 1-Ethyl-3-phenylurea

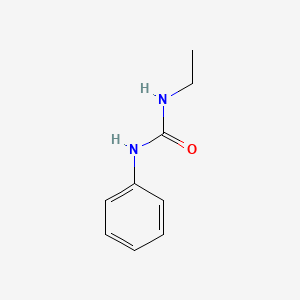

1-Ethyl-3-phenylurea, also known as N-ethyl-N'-phenylurea, is a specific N-substituted phenylurea that serves as a representative example of this class of compounds. ontosight.aichemeo.com Its chemical structure consists of a central urea core with an ethyl group attached to one nitrogen atom and a phenyl group to the other. ontosight.ai This particular arrangement of substituents dictates its physicochemical properties and reactivity.

The synthesis of 1-Ethyl-3-phenylurea is typically achieved through the reaction of ethylamine (B1201723) with phenylisocyanate, a common method for creating urea derivatives. ontosight.ai

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 1-ethyl-3-phenylurea |

| CAS Number | 621-04-5 |

| This table displays key chemical properties of 1-Ethyl-3-phenylurea. chemeo.comontosight.ai |

The research relevance of 1-Ethyl-3-phenylurea stems from its potential biological activities. Like many urea derivatives, it has been investigated for applications in agriculture due to its potential herbicidal, insecticidal, and fungicidal properties. ontosight.ai In medicinal chemistry, while specific research on 1-Ethyl-3-phenylurea is more limited compared to more complex analogues, it serves as a valuable precursor and a model compound for studying structure-activity relationships (SAR). nih.gov For instance, studies on N-substituted ureas have shown that small alkyl groups, such as the ethyl group in 1-Ethyl-3-phenylurea, can be favorable for certain biological activities. nih.gov Its structural simplicity makes it an important subject for understanding how modifications to the urea backbone influence biological and chemical behavior. solubilityofthings.com

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-10-9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFXDODGXLVPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211143 | |

| Record name | Urea, 1-ethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-04-5 | |

| Record name | N-Ethyl-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-phenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-ethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-PHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90O3F38DTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 3 Phenylurea

Fundamental Reactivity Profiles of the Urea (B33335) Functional Group

The urea moiety in 1-Ethyl-3-phenylurea is characterized by a carbonyl group bonded to two nitrogen atoms, which in turn are substituted with ethyl and phenyl groups. This arrangement influences its reactivity in various chemical transformations.

Oxidation Reactions and Their Products

The oxidation of the urea functional group can lead to a variety of products, depending on the oxidizing agent and reaction conditions. For instance, electrochemical oxidation of urea, a related compound, on an anode electrocatalyst yields nitrogen gas, carbon dioxide, and water. uw.edu This process, known as the urea oxidation reaction (UOR), is of interest for applications such as direct urea fuel cells and wastewater treatment. uw.edu While specific studies on 1-Ethyl-3-phenylurea are limited, the general principles of urea oxidation suggest that the ethyl and phenyl groups would likely influence the reaction kinetics and potentially lead to different product distributions. For example, the aminoethyl group in a related compound, 1-(2-Aminoethyl)-3-phenylurea, can be oxidized to form corresponding oxides. Common oxidizing agents used for such transformations include hydrogen peroxide and potassium permanganate. The metabolism of a structurally similar compound, 1-(1-ethyl-1H-pyrazol-3-yl)-3-phenylurea, primarily occurs via hepatic oxidation of the ethyl group, resulting in carboxylic acid derivatives. vulcanchem.com

Reduction Reactions Leading to Amine Derivatives

The reduction of the urea group in 1-Ethyl-3-phenylurea can yield amine derivatives. Generally, the reduction of ureas is a challenging transformation that often requires harsh reducing agents. For example, reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) are often used to reduce urea derivatives to simpler amines. In the case of 1-(2-Aminoethyl)-3-phenylurea, reduction can lead to simpler amines and urea derivatives. The reduction of aromatic rings, such as the phenyl group in 1-Ethyl-3-phenylurea, can be achieved using reagents like a Raney Ni-Al alloy in an aqueous alkaline solution under mild conditions. researchgate.net This suggests that selective reduction of either the urea carbonyl or the phenyl ring could be possible depending on the chosen reagents and reaction conditions.

Nucleophilic and Electrophilic Substitution Reactions Involving the Urea Moiety

The urea functional group is generally considered a poor nucleophile due to the delocalization of the nitrogen lone pairs into the carbonyl group. researchgate.net However, under certain conditions, ureas can participate in nucleophilic substitution reactions. nih.gov For instance, hindered trisubstituted ureas have been shown to react with various nucleophiles under neutral conditions. nih.gov In the context of 1-Ethyl-3-phenylurea, the nitrogen atoms could potentially act as nucleophiles, although this reactivity is generally low. nih.gov The phenyl group of 1-Ethyl-3-phenylurea can undergo electrophilic substitution reactions, a common transformation for aromatic compounds. These reactions typically require a catalyst, such as aluminum chloride, and are conducted in an inert solvent. Furthermore, the urea moiety itself can be involved in intramolecular cyclization followed by intermolecular electrophilic substitution, leading to the formation of heterocyclic structures like imidazolidin-2-ones. mdpi.com This type of reaction sequence has been demonstrated with (2,2-dialkoxyethyl)ureas, which are structurally related to 1-Ethyl-3-phenylurea. researchgate.netmdpi.com

Hydrogen Bonding Dynamics and Intermolecular Interactions

The N-H and C=O groups of the urea moiety in 1-Ethyl-3-phenylurea are key players in forming non-covalent interactions, particularly hydrogen bonds. These interactions are fundamental to its structure and its ability to interact with other molecules.

Role of N-H and C=O Moieties in Hydrogen Bond Formation

The urea functional group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl C=O group). researchgate.net This allows urea derivatives like 1-Ethyl-3-phenylurea to form self-associated structures through intermolecular N-H···O=C hydrogen bonds. researchgate.netmdpi.com The strength and geometry of these hydrogen bonds can be influenced by the substituents on the nitrogen atoms. nih.gov In solution, the carbonyl stretching frequency, as observed in infrared spectroscopy, can provide information about the hydrogen-bonding state of the urea. For example, in tributyl urea, a band around 1620 cm⁻¹ is attributed to its hydrogen-bonded state, while the free urea carbonyl stretch appears around 1660 cm⁻¹. mdpi.com In the solid state, the crystal structure of urea shows that the carbonyl oxygen can be hydrogen-bonded to four N-H groups from three different urea molecules. researchgate.net The N-H and C=O moieties are also crucial for the interaction of urea derivatives with other molecules, such as proteins, where they can form hydrogen bonds with amino acid residues. nih.gov

Association with Anions and Its Spectroscopic Manifestations

The hydrogen-bond donating capability of the urea N-H groups makes 1-Ethyl-3-phenylurea and related compounds effective receptors for anions. frontiersin.org The binding of an anion to the urea moiety occurs through the formation of hydrogen bonds between the N-H protons and the anion. This interaction can be observed and quantified using various spectroscopic techniques, including ¹H NMR and UV-Vis spectroscopy. frontiersin.org

Upon anion binding, the ¹H NMR signals of the urea N-H protons typically shift downfield, indicating their involvement in hydrogen bonding. frontiersin.org The magnitude of this shift can be used to determine the association constant (Kass) of the receptor-anion complex. frontiersin.org For example, phenylurea derivatives with electron-withdrawing groups on the phenyl ring exhibit enhanced anion binding affinity due to the increased acidity of the N-H protons. frontiersin.org

UV-Vis absorption spectroscopy can also be employed to study anion association. Changes in the absorption spectrum of the urea derivative upon addition of an anion can be monitored to determine the binding constant. frontiersin.org Furthermore, when the urea moiety is attached to a fluorophore, such as in anthracene-urea derivatives, anion binding can lead to changes in the fluorescence emission, providing a sensitive method for anion detection. researchgate.net In some cases, the binding of an anion can even trigger chemical reactions, such as excited-state intermolecular proton transfer (ESPT). researchgate.netresearchgate.net

Table of Research Findings on Urea Derivatives:

| Research Area | Key Finding | Spectroscopic Evidence | Reference |

| Anion Recognition | Phenylurea derivatives with electron-withdrawing groups are better anion receptors due to increased N-H acidity. | Downfield shift of N-H protons in ¹H NMR spectra upon anion addition. | frontiersin.org |

| Hydrogen Bonding | Urea molecules self-associate via N-H···O=C hydrogen bonds, which can be distinguished from free urea by IR spectroscopy. | Carbonyl stretching frequency shifts from ~1660 cm⁻¹ (free) to ~1620 cm⁻¹ (H-bonded). | mdpi.com |

| Anion-Induced Reactions | Anion binding to anthracene-urea derivatives can induce excited-state proton transfer. | Changes in fluorescence emission spectra. | researchgate.netresearchgate.net |

| Metal Complexation | 1-Ethyl-3-phenylurea containing ligands can form stable complexes with metal ions like Cu(II) and Zn(II) for anion recognition. | Spectrophotometric titrations and NMR studies show strong association with polyphosphates. | researchgate.netnih.govresearchgate.net |

Excited-State Proton Transfer (ESPT) Mechanisms in Phenylurea Derivatives

Excited-state proton transfer (ESPT) is a significant photochemical process where a proton is transferred from a donor to an acceptor moiety within a molecule or between molecules upon photoexcitation. In phenylurea derivatives, this process is of particular interest due to their potential applications in fluorescent sensors and optoelectronics. scispace.com The fundamental mechanism involves the redistribution of electron density in the excited state, which dramatically alters the acidity (pKa value) of the N-H proton donor, facilitating its transfer. scispace.comnii.ac.jp

The photophysical properties of phenylurea derivatives, such as those containing a fluorophore like anthracene (B1667546) or pyrene, are highly sensitive to their environment. nii.ac.jpresearchgate.net These molecules often exhibit dual fluorescence, a characteristic feature of ESPT, with one emission band corresponding to the locally excited (normal, N) form and a second, large Stokes-shifted band corresponding to the tautomeric (T) form created after proton transfer. researchgate.netnih.gov

The solvent environment plays a critical role in the fluorescence behavior. Studies on anthracen-2-yl-3-phenylurea (2PUA) have shown that the choice of solvent can dictate the prominence of the tautomeric emission. acs.orgfigshare.com For instance, when complexed with a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 2PUA displays significant tautomeric emission in a less polar solvent like chloroform. acs.orgfigshare.com In contrast, when complexed with an acetate (B1210297) anion (Ac-), distinct tautomeric emission is observed in a more polar, proton-accepting solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgfigshare.com This solvent-dependent behavior is linked to the solvent's polarity and its ability to accept protons, which can influence the stability of the hydrogen bonds crucial for the ESPT reaction. researchgate.netacs.org

The introduction of substituents on the phenyl ring also modulates the photophysical properties. For example, in dihomooxacalix papyrusbio.comarenes bearing phenylurea moieties, introducing an electron-withdrawing trifluoromethyl (CF3) group causes a blue shift in the absorption spectrum compared to the unsubstituted analog. frontiersin.orgfrontiersin.org The fluorescence quantum yields and lifetimes are also affected by substitution and solvent polarity, with higher quantum efficiencies generally observed in nonpolar solvents. frontiersin.orgmdpi.com

Table 1: Photophysical Properties of Phenylurea Derivatives in Dichloromethane (CH₂Cl₂)

| Compound | Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ_f, ns) |

|---|---|---|---|---|---|---|

| 5a | H | ~278 | - | - | 0.6 | 1.0 |

| 5b | p-CF₃ | ~250 | - | Higher than 5a | 0.2 | 2.0 |

Data adapted from studies on dihomooxacalix papyrusbio.comarene-phenylurea derivatives. frontiersin.orgfrontiersin.org

Time-resolved fluorescence spectroscopy is a key technique for studying the kinetics of ESPT in phenylurea derivatives. acs.org Kinetic analysis allows for the determination of the rate constants for the forward proton transfer (k_PT) from the excited normal form (N) to the tautomer (T) and the reverse process (k_-PT). researchgate.netnih.gov

The ESPT reaction in aromatic urea compounds, when complexed with an anion like acetate, proceeds through the formation of a hydrogen-bonded complex in the ground state. nii.ac.jpresearchgate.net Upon photoexcitation, this complex (N) undergoes the proton transfer to form the excited tautomer (T), which then emits fluorescence. researchgate.netnih.gov

Kinetic studies on anthracen-2-yl-3-phenylurea (2PUA) with different proton acceptors have revealed that the nature of the hydrogen bond significantly impacts the ESPT rate. acs.orgfigshare.com A complex with acetate (2PUA-Ac), which forms a stable hydrogen bond, shows ESPT rates that are dependent on solvent polarity. acs.org Conversely, a complex with the sterically hindered base DBU (2PUA-DBU) forms a weaker hydrogen bond, and its ESPT rate constant decreases markedly in solvents with high proton-accepting ability, like DMSO. acs.orgfigshare.com This indicates that solvent competition for hydrogen bonding can inhibit tautomer formation when the initial complex is only moderately stable. acs.org

Computational studies using time-dependent density functional theory (TD-DFT) have further elucidated the process, showing that after the ESPT reaction, the binding energies of the hydrogen-bonded complexes decrease significantly, which can promote the separation of the ion pairs. rsc.org

Substituents on the phenyl ring of phenylurea derivatives have a profound and sometimes counterintuitive effect on the ESPT reaction. scispace.comnih.gov One might expect that electron-withdrawing groups (EWGs) would increase the acidity of the urea N-H protons in the ground state, thereby accelerating the ESPT reaction. However, research has shown the opposite can be true. scispace.comresearchgate.netnih.gov

In studies of anthracen-2-yl-3-phenylurea derivatives, a trifluoromethyl group (-CF₃), a strong EWG, was found to slow down the ESPT reaction despite increasing the N-H acidity in the ground state. scispace.comresearchgate.netnih.gov Conversely, an electron-donating group (EDG) like a methoxy (B1213986) group (-OMe) led to a faster ESPT reaction, even though it reduces the ground-state acidity of the N-H fragment. scispace.comresearchgate.netnih.gov

This phenomenon is attributed to the influence of the substituents on a charge transfer process that occurs in the excited state. scispace.comnih.gov The ESPT reaction is preceded by a charge transfer from the urea's N-H fragment to the anthracene fluorophore. scispace.com This charge transfer increases the acidity of the N-H proton in the excited state, which is the driving force for the proton transfer. scispace.comnih.gov An EDG on the phenyl ring enhances this excited-state charge transfer, leading to a greater increase in acidity upon photoexcitation and a faster ESPT rate. scispace.com An EWG, while increasing ground-state acidity, can suppress this essential charge transfer in the excited state, thus slowing the ESPT reaction. scispace.comrsc.org

These opposing effects of substituents in the ground and excited states are crucial for understanding and controlling the reactivity of ESPT systems. scispace.comnih.gov

Table 2: Effect of Substituents on ESPT Reaction Rates in Anthracen-2-yl-3-phenylurea Derivatives

| Substituent Group | Electronic Nature | Effect on Ground-State Acidity | Effect on ESPT Rate |

|---|---|---|---|

| -OCH₃ | Electron-Donating | Decreases | Fast |

| -CF₃ | Electron-Withdrawing | Increases | Slow |

Findings based on kinetic analyses of substituted phenylurea derivatives. scispace.comresearchgate.netnih.gov

Role in Chemical Coupling and Activation Reactions

While 1-Ethyl-3-phenylurea itself is a stable urea compound, the broader class of carbodiimides, which are structurally related, are pivotal reagents in chemical coupling and activation reactions. A prominent example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide (B86325) widely used in bioconjugation and synthesis. wikipedia.org The reactions mediated by EDC result in the formation of a urea byproduct, 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDAU), which is structurally similar to 1-Ethyl-3-phenylurea. biosynth.com

EDC is a zero-length crosslinker used to form amide bonds by activating carboxyl groups to react with primary amines. thermofisher.com The mechanism involves several steps:

Activation of Carboxylic Acid : The carboxyl group attacks the carbodiimide moiety of EDC, forming a highly reactive and unstable O-acylisourea intermediate. papyrusbio.comthermofisher.com

Nucleophilic Attack by Amine : A primary amine in the reaction mixture then performs a nucleophilic attack on the carbonyl carbon of the O-acylisourea intermediate. papyrusbio.comwikipedia.org

Amide Bond Formation : This attack leads to the formation of a stable amide bond between the original carboxyl and amine groups, with the release of the soluble urea derivative, EDAU. papyrusbio.comthermofisher.com

In addition to activating carboxyl groups, EDC is also effective in activating terminal phosphate (B84403) groups for the formation of phosphomonoester and phosphodiester bonds. wikipedia.orgttu.ee This reactivity is particularly useful for modifying and labeling oligonucleotides, DNA, and RNA. ttu.eethermofisher.com

The mechanism for phosphate activation is analogous to that for carboxyl groups. EDC reacts with a terminal phosphomonoester group on a nucleic acid to form an activated phosphate intermediate. ttu.ee This intermediate can then be attacked by a nucleophile, such as a primary amine, to form a stable phosphoramidate (B1195095) bond. ttu.eethermofisher.com Imidazole is often used as a catalyst in these reactions. thermofisher.com

This method allows for the covalent attachment of various molecules containing primary amines (e.g., labels, affinity tags, or other biomolecules) to the 5' phosphate group of an oligonucleotide. thermofisher.com For example, reacting an oligonucleotide with ethylenediamine (B42938) in the presence of EDC results in an amine-modified oligonucleotide, which can be used for further conjugation. thermofisher.com

Biological Activity and Mechanistic Pharmacology of 1 Ethyl 3 Phenylurea Analogs

Pharmacological Screening and Lead Compound Identification within Phenylurea Classes

The phenylurea scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of targeted therapeutic agents. Pharmacological screening of libraries of phenylurea derivatives has been instrumental in identifying lead compounds for a range of diseases. nih.gov The core structure, characterized by a urea (B33335) linkage flanked by phenyl groups, can be readily modified, allowing for the fine-tuning of physicochemical and pharmacological properties.

Screening programs have evaluated various classes of phenylurea analogs. For instance, studies on N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas led to the identification of compounds with significant anticancer activity across numerous human tumor cell lines. nih.gov Similarly, the synthesis and evaluation of 1,3-diphenylurea (B7728601) derivatives appended with aryl pyridine (B92270) moieties resulted in the discovery of potent inhibitors of key oncogenic kinases like c-MET and VEGFR-2. nih.gov In the metabolic disease space, screening of chalcone-based phenylurea derivatives identified promising antihyperglycemic agents in animal models of diabetes. jopcr.com These screening efforts highlight the chemical tractability of the phenylurea core and its potential to generate lead compounds for distinct biological targets, including enzymes and nuclear receptors. ijpsr.commdpi.com

Anti-Cancer Activity and Associated Cellular Mechanisms

Analogs of 1-Ethyl-3-phenylurea have emerged as a significant area of research in oncology, with many derivatives demonstrating potent anti-proliferative effects through various cellular mechanisms.

A primary mechanism by which phenylurea analogs exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. Research has shown that these compounds can trigger apoptotic pathways through both intrinsic and extrinsic routes.

For example, a novel 1,3-diphenylurea derivative featuring an appended aryl pyridine (Compound 2n) was shown to induce apoptosis in 33.19% of MCF-7 breast cancer cells. nih.gov This induction was associated with the upregulation of pro-apoptotic proteins such as p53 and Bax, an increase in the activity of executioner caspases 3 and 9, and a corresponding downregulation of the anti-apoptotic protein Bcl-2. nih.gov Further mechanistic studies revealed that this compound arrests the cell cycle in the G2/M phase. nih.gov

In a different study, the compound 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) was found to be a potent inducer of apoptosis in HCT-116 colon cancer cells. researchgate.netresearchgate.net Its mechanism involves the modulation of the same key apoptotic regulators: decreasing Bcl-2 while enhancing the expression of Bax, cytochrome C, p53, and caspases-3 and -9. researchgate.netresearchgate.net This compound also caused cell cycle arrest at the G2-M stage and significantly increased the population of apoptotic cells. researchgate.net Another analog, 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea, demonstrated significant cytotoxicity in Jurkat cells, leading to cell cycle arrest in the sub-G1 phase, which is a hallmark of apoptosis.

Table 1: Apoptotic Activity of Phenylurea Analogs in Cancer Cell Lines

| Compound/Analog Class | Cell Line | Key Apoptotic Events | Source(s) |

|---|---|---|---|

| 1,3-Diphenylurea-Aryl Pyridine (Cmpd 2n) | MCF-7 (Breast) | Total apoptosis: 33.19%; G2/M phase arrest; ↑p53, ↑Bax, ↑Caspase-3/9, ↓Bcl-2 | nih.gov |

| 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylurea (Cmpd 5l) | HCT-116 (Colon) | G2-M phase arrest; ↑Bax, ↑Cytochrome C, ↑p53, ↑Caspase-3/9, ↓Bcl-2 | researchgate.netresearchgate.net |

| 1-Ethyl-3-(3-trifluoromethyl-phenyl)-urea | Jurkat (Leukemia) | IC₅₀: 4.64 µM; Cell cycle arrest in sub-G1 phase | |

| N-3-haloacylaminophenyl-N'-alkyl urea (Cmpd 16j) | Various | IC₅₀: 0.38-4.07 µM; Induces apoptosis | nih.gov |

Beyond inducing apoptosis, phenylurea derivatives have been designed to inhibit specific enzymes that are crucial for cancer cell survival, proliferation, and metastasis. The versatility of the phenylurea scaffold allows it to bind to the active sites of various key oncogenic proteins.

One major area of success has been the development of phenylurea-based kinase inhibitors. For example, N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide (B121943) derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), with some analogs showing activity in the nanomolar range against both wild-type and clinically relevant mutant forms of the enzyme. nih.gov Other derivatives have been shown to potently inhibit Platelet-Derived Growth Factor Receptor (PDGFR) kinase. googleapis.com A 1,3-diphenylurea derivative (compound 2n) was found to be a dual inhibitor of the c-MET and VEGFR-2 receptor tyrosine kinases, which are involved in tumor growth, angiogenesis, and metastasis. nih.gov

Furthermore, phenylurea analogs have been developed to target other critical cancer-related enzymes. Certain derivatives act as selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in tumor immune evasion. mdpi.com Another complex analog, Torin2, which contains a trifluoromethyl)phenyl group, is a highly potent and selective inhibitor of the mTOR kinase, a central regulator of cell growth and proliferation that is often dysregulated in cancer. nih.gov

Table 2: Enzyme Inhibition by Phenylurea Analogs in Oncology

| Compound/Analog Class | Target Enzyme(s) | Potency (IC₅₀ / EC₅₀) | Source(s) |

|---|---|---|---|

| 1,3-Diphenylurea-Aryl Pyridine (Cmpd 2n) | c-MET / VEGFR-2 | 18 nM / 24 nM | nih.gov |

| Phenylurea derivatives | IDO1 | 0.1–0.6 μM | mdpi.com |

| N-(3-(phenylureido)quinoxalin-6-yl) acrylamide | EGFR (wt & mutant) | Nanomolar range | nih.gov |

| 1-[4-bromo-5-[1-ethyl...]-3-phenylurea | PDGFR | Not specified | googleapis.com |

| Torin2 | mTOR | 0.25 nM (cellular EC₅₀) | nih.gov |

Anti-Diabetic Potential and Regulation of Glucose Metabolism

Phenylurea derivatives have long been recognized for their potential in managing metabolic disorders, particularly type 2 diabetes. Their mechanisms of action are often multifaceted, targeting key pathways involved in insulin (B600854) secretion and glucose control.

A key strategy in treating type 2 diabetes is to enhance the secretion of insulin from pancreatic β-cells in a glucose-dependent manner. Certain phenylurea analogs have been specifically designed to achieve this. Research has focused on developing novel phenyl-urea derivatives that act as activators of glucokinase (GK). ijpsr.com Glucokinase functions as a glucose sensor in pancreatic β-cells, and its activation lowers the threshold for glucose-stimulated insulin secretion, thereby enhancing the release of insulin in response to rising blood glucose levels. ijpsr.com The broader class of sulfonylureas, which are structurally related to phenylureas, are well-established insulin secretagogues that function by closing ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. iglobaljournal.com This action leads to membrane depolarization, calcium influx, and subsequent insulin exocytosis.

Chalcone-based phenylurea derivatives, when administered to diabetic rats, produced a significant reduction in blood glucose levels, with some compounds achieving a 71-75% decrease over a four-week period, an effect comparable to the standard anti-diabetic drug glipizide. jopcr.comjopcr.com This potent anti-hyperglycemic activity was also associated with improvements in related metabolic parameters like blood urea nitrogen and serum triglycerides. jopcr.com The proposed mechanism for these chalcone-based analogs involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). jopcr.comjopcr.com

The dual activation of both glucokinase (GK) and PPARγ by a single phenyl-urea derivative represents an advanced therapeutic strategy. ijpsr.com Activating hepatic GK enhances the liver's uptake of glucose and reduces its production, while activating PPARγ improves the sensitivity of peripheral tissues (like fat and muscle) to insulin. ijpsr.com This dual-action approach provides a comprehensive method for managing hyperglycemia. ijpsr.com Other studies with different phenylurea analogs have also confirmed their ability to lower blood glucose in diabetic animal models. iglobaljournal.com

Table 3: Anti-Hyperglycemic Effects of Phenylurea Analogs

| Compound/Analog Class | Animal Model | Key Findings | Proposed Mechanism(s) | Source(s) |

|---|---|---|---|---|

| Chalcone-based Phenylureas | Streptozotocin-induced diabetic rats | 71-75% reduction in blood glucose over 4 weeks. | PPARγ agonism | jopcr.comjopcr.com |

| N-phenyl-N-(substituted) phenoxy acetyl ureas | Alloxan-induced diabetic rats | Demonstrated anti-hyperglycemic activity at 2, 4, 6, and 24 hours. | Insulin secretagogue (general urea mechanism) | iglobaljournal.com |

| Novel Phenyl-urea derivatives | Not specified | Designed as dual-target ligands. | Glucokinase (GK) and PPARγ activation | ijpsr.com |

Anti-Inflammatory and Antioxidant Properties of Phenylurea Derivatives

Phenylurea derivatives have demonstrated notable anti-inflammatory and antioxidant activities. Certain pyrazolyl urea derivatives have been synthesized and evaluated for their potential to inhibit p38α mitogen-activated protein kinase (MAPK), a key target in inflammatory disorders. nih.gov In these studies, several compounds showed potent p38α MAPK inhibition, with IC50 values in the low micromolar range, comparable to standard inhibitors. nih.gov One such derivative, compound 3c, also exhibited superior antioxidant activity (75.06%) compared to the standard butylated hydroxy anisole (B1667542) (BHA) in a DPPH free radical scavenging assay. nih.gov This particular compound proved to be a potent anti-inflammatory agent with reduced ulcerogenic potential compared to diclofenac (B195802) sodium. nih.gov

Further research into quinazolinone-tethered phenylurea derivatives has identified compounds with the ability to triple-target the double mutant EGFRL858R/T790M, COX-2, and 15-LOX. tandfonline.com Several of these derivatives displayed significant inhibitory activity against these targets, with good selectivity for COX-2 over COX-1. tandfonline.com Notably, some of these compounds were more potent inhibitors of nitric oxide (NO) production than established anti-inflammatory drugs like celecoxib (B62257) and diclofenac. tandfonline.com The antioxidant effects were also significant, with certain derivatives reducing reactive oxygen species (ROS) levels more effectively than celecoxib and diclofenac. tandfonline.com

Studies on other analogs, such as N-[2-(2-oxo-1-imidazolidinyl)ethyl]-3-phenylurea, have shown they can induce the production of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in mammalian cells. google.com This induction suggests a protective mechanism against damage from oxygen-derived free radicals. google.com

| Compound/Derivative Class | Bioactivity | Key Findings |

| Pyrazolyl Urea Derivatives | Anti-inflammatory, Antioxidant | Showed potent p38α MAPK inhibition (IC50 values: 0.037 ± 1.56 to 0.069 ± 0.07 µmol/L). Compound 3c had 75.06% antioxidant activity. nih.gov |

| Quinazolinone Phenylureas | Anti-inflammatory, Antioxidant | Triple-targeted EGFRL858R/T790M, COX-2, and 15-LOX. Potently inhibited NO production and reduced ROS levels. tandfonline.com |

| N-[2-(2-oxo-1-imidazolidinyl)ethyl]-3-phenylurea Analogs | Antioxidant | Induced superoxide dismutase (SOD) and catalase (CAT) activity in mammalian cells. google.com |

| 1-[morpholino(4-nitrophenyl)methyl]-3-phenylurea (NMP) Metal Complexes | Antioxidant | The Mn-NMP complex showed maximum DPPH scavenging activity (98.89% at 5 mg/mL). rjlbpcs.com |

Antimicrobial, Antifungal, and Antiviral Efficacy

The urea functional group is a component of many compounds with a wide range of antimicrobial, antifungal, and antiviral properties. mdpi.com Phenylurea derivatives, in particular, have been investigated for their efficacy against various pathogens. ontosight.aihilarispublisher.com

Antimicrobial and Antifungal Activity: Research has shown that diarylureas can be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some novel diarylureas have demonstrated high potency and a broad spectrum of activity, with some even capable of removing existing S. aureus biofilms. nih.gov For instance, certain derivatives of 1,3-diphenyl ureas exhibit potent antibacterial activity against both aerobic and anaerobic Gram-positive bacteria.

Similarly, the synthesis of phenylurenyl chalcone (B49325) derivatives has yielded compounds with promising antimicrobial and antifungal activities. researchgate.net In screening against various bacterial and fungal strains, several compounds showed significant minimum inhibitory concentration (MIC) values. For example, MIC values of 25 μg/ml were recorded for certain compounds against E. coli, P. aeruginosa, and S. aureus. researchgate.net All tested phenylurenyl chalcone derivatives had a MIC of 25 μg/ml against Candida albicans. researchgate.net

Benzofuran-based urea derivatives have also been synthesized and tested, with some showing potent antimicrobial activity comparable to standard drugs like azithromycin (B1666446) and fluconazole. core.ac.uk Furthermore, new molecular hybrids combining 1,2,4-triazole (B32235) and urea moieties have been developed, leveraging the known pharmacological importance of both scaffolds to create novel antibacterial agents. orientjchem.org

Antiviral Activity: The urea moiety is present in various compounds with documented antiviral effects, including activity against HIV. mdpi.com While specific data on the direct antiviral efficacy of 1-Ethyl-3-phenylurea is limited, the broader class of urea derivatives is recognized for its potential in developing antiviral therapeutics. rjlbpcs.comhilarispublisher.com

| Compound/Derivative Class | Target Organism | Activity Metric (MIC/IC50) |

| Diarylureas | S. aureus (MSSA & MRSA) | MIC = 0.25 - 4 mg/L nih.gov |

| Phenylurenyl Chalcones | E. coli, P. aeruginosa, S. aureus | MIC = 25 µg/ml researchgate.net |

| Phenylurenyl Chalcones | C. albicans | MIC = 25 µg/ml researchgate.net |

| 1-(5-substituted benzofuran-2-yl)-3-arylureas | Gram-positive & Gram-negative bacteria, Fungi | Potent activity, comparable to standards core.ac.uk |

| Diarylureas | M. tuberculosis H37Rv | MIC = 3.125 - 6.25 µg/mL nih.gov |

Drug Design and Development Paradigms

Structure-Activity Relationship (SAR) Studies of N-Substituted Phenylureas

SAR studies are crucial for optimizing the biological activity of phenylurea derivatives. Research has shown that modifications to different parts of the phenylurea scaffold can significantly impact potency and selectivity. For instance, in a series of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas developed as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, substitution on the N'-phenyl ring was explored. nih.gov While substitutions at the ortho, meta, or para positions resulted in only a slight decrease in in-vitro potency, bulkier groups in the para position tended to lower inhibitory activity. nih.gov The introduction of polar groups, like a carboxyl group, significantly reduced activity, suggesting that polar-ionic interactions are not favored by the enzyme. nih.gov

In the development of antitumor agents, SAR analysis of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs revealed that the anticancer potency for the 3-haloacylamino chain followed the order of -CH2Br > -CHBrCH3. researchgate.net It also showed that the N'-substituent was not essential for anticancer activity, though a suitable alkyl substitution could enhance it. researchgate.net

For thiocarbamate isosteres of phenethylthiazolylthiourea (PETT) derivatives designed as HIV-1 reverse transcriptase inhibitors, a lead optimization strategy led to para-substituted compounds with nanomolar activity. acs.org The most potent compound in this series featured a methyl group on the phthalimide (B116566) moiety and a nitro group at the para position of the N-phenyl ring. acs.org

| Compound Series | Target | Key SAR Findings |

| N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas | ACAT | Bulky para-substituents and polar groups on the N'-phenyl ring decrease activity. nih.gov |

| N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | Antitumor | Bromoacetyl group at the N'-end showed potent activity; proper alkyl substitution at N' can enhance activity. researchgate.net |

| Thiocarbamate NNRTI's | HIV-1 Reverse Transcriptase | A para-nitro group on the N-phenyl ring combined with a methyl group on the phthalimide moiety resulted in the most potent analog (EC50 = 0.01 µM). acs.org |

| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas/thioureas | EGFR/HER-2 Kinase | Thiourea (B124793) derivatives generally showed better inhibitory activity than their urea counterparts against EGFR and HER-2. researchgate.net |

Rational Design and Synthesis of Modified Urea Structures for Enhanced Bioactivity

Rational drug design leverages the understanding of biological targets to create more effective therapeutic agents. For phenylurea derivatives, this often involves modifying the core structure to improve properties like membrane penetration and target binding. researchgate.net The phenyl group in phenylurea, for example, enhances lipophilicity, which can lead to better membrane penetration and stronger pharmacological activity. researchgate.net

One approach involves the molecular hybridization of different pharmacophoric units. For instance, combining the 1,2,4-triazole moiety, known for its diverse pharmacological activities, with a urea scaffold has been explored to create new antibacterial agents. orientjchem.org This strategy aims to produce molecules with enhanced biological value. orientjchem.org

Another strategy focuses on conformational stabilization. For peptide-based drugs, incorporating a urea bridge can help stabilize critical secondary structures like the α-helix, which is often crucial for biological activity. rsc.org This modification can improve pharmacological properties by enhancing the interaction with the biological target. rsc.org The synthesis of such modified structures often involves classical methods, such as the reaction of amines with isocyanates, but newer, safer methodologies are being developed to avoid toxic reagents like phosgene (B1210022). nih.gov

Interaction Studies with Biological Targets at the Molecular Level

Ligand-Receptor Binding Dynamics and Selectivity

Understanding how phenylurea derivatives interact with their biological targets at a molecular level is key to explaining their activity and selectivity. The central urea linkage (-NH-CO-NH-) is a critical feature, acting as both a hydrogen bond donor and acceptor. vulcanchem.com This allows for multiple points of interaction with target proteins. The phenyl ring provides a hydrophobic region that can engage in π-stacking interactions with aromatic amino acid residues in a protein's binding site. vulcanchem.com

Computational and experimental studies have provided insights into these interactions. For example, docking studies of N-benzoyl-N'-phenylthiourea derivatives with the Epidermal Growth Factor Receptor (EGFR) have shown that some thiourea derivatives bind effectively, leading to the inhibition of tumor cell proliferation. researchgate.net The binding kinetics, including the association (kon) and dissociation (koff) rate constants, are crucial parameters that can predict in vivo efficacy. nih.gov A longer residence time at the receptor, which corresponds to a slower dissociation rate, often correlates with improved therapeutic outcomes. nih.gov

The nature of the substituents on the phenylurea structure plays a significant role in determining binding affinity and selectivity. For instance, the flexibility introduced by an ethylene (B1197577) linker in 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea, compared to more rigid diarylureas, may allow it to adapt to different binding site geometries, potentially expanding its range of biological targets. vulcanchem.com Furthermore, studies on palladium catalysis have shown that N-arylureas can act as ligands, with binding to the metal center occurring preferentially through the unsubstituted nitrogen atom, a relatively uncommon binding mode for urea complexes. acs.org This highlights the versatile coordination chemistry of the urea moiety, which can influence its behavior in biological systems as well.

Enzyme Inhibition and Modulation Studies

Analogs of 1-ethyl-3-phenylurea have been the subject of extensive research to evaluate their potential as modulators of various enzymatic activities. The core phenylurea scaffold serves as a versatile template for designing specific inhibitors targeting a range of enzymes implicated in diverse physiological and pathological processes. These studies are crucial for understanding the mechanistic pharmacology of this class of compounds and for the development of new therapeutic agents.

Research has demonstrated that modifications to the phenyl and ethyl groups of the parent compound, as well as the introduction of various substituents and heterocyclic rings, can lead to potent and selective enzyme inhibitors. The following sections detail the research findings concerning the inhibition of several key enzymes by 1-ethyl-3-phenylurea analogs.

Inhibition of Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine, thereby terminating nerve impulses. researchgate.net The inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. jst.go.jp Phenylurea derivatives have emerged as a promising class of cholinesterase inhibitors.

A series of novel cyanopyridine derivatives incorporating a phenylurea unit were synthesized and evaluated for their inhibitory properties against AChE and BChE. bohrium.comnih.gov The results indicated that these compounds displayed significant inhibitory effects. For instance, kinetic studies revealed that these derivatives exhibited Ki values ranging from 40.73 ± 6.54 to 87.05 ± 16.98 µM for AChE and 29.17 ± 4.88 to 124.03 ± 22.43 µM for BChE. nih.gov Molecular docking studies supported these experimental findings, showing favorable interactions within the enzyme active sites. bohrium.comnih.gov

Furthermore, hybrid molecules combining 1,3,4-thiadiazole (B1197879) and urea moieties have been developed as potent AChE inhibitors. jst.go.jp One of the most active compounds in this series, compound 6b , demonstrated an IC50 value of 1.17 µM, which is comparable to the standard drug galanthamine (B1674398) (IC50 = 1.07 µM). jst.go.jp This highlights the potential of the 1,3,4-thiadiazol-2-yl urea skeleton in designing new AChE inhibitors. jst.go.jp

Table 1: Inhibition of Cholinesterases by Phenylurea Analogs

| Compound Class | Target Enzyme | Inhibition Data (Ki/IC50) | Reference |

|---|---|---|---|

| Cyanopyridine-Phenylurea Derivatives | AChE | Ki: 40.73 - 87.05 µM | nih.gov |

| Cyanopyridine-Phenylurea Derivatives | BChE | Ki: 29.17 - 124.03 µM | nih.gov |

| 1,3,4-Thiadiazol-2-yl Urea Derivatives (e.g., Cmpd 6b) | AChE | IC50: 1.17 µM | jst.go.jp |

| Phenylpiperazine-Carbodithioate-N-phenylacetamide Hybrids | AChE | Ki: 45.53 - 631.96 nM | researchgate.net |

| Phenylpiperazine-Carbodithioate-N-phenylacetamide Hybrids | BChE | Ki: 84.30 - 622.10 nM | researchgate.net |

Inhibition of α-Glucosidase

α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes mellitus. researchgate.netrsc.org Phenylurea derivatives have been identified as a novel class of potent and competitive α-glucosidase inhibitors. nih.gov

A study on (E)-1-phenyl-3-(4-styrylphenyl)ureas demonstrated that these achiral compounds are effective competitive inhibitors of α-glucosidase. nih.gov The most potent compound from this series exhibited an IC50 of 8.4 µM and a Ki of 3.2 µM, displaying a slow-binding inhibition profile. nih.gov The research emphasized that the 1-phenyl moiety is crucial for competitive inhibition. nih.gov

In another study, Schiff base derivatives of 1,3-diphenylurea were synthesized and showed potent α-glucosidase inhibitory activity, with IC50 values ranging from 2.49 to 37.16 µM, significantly more potent than the reference drug acarbose. researchgate.netrsc.org Kinetic analysis of the most effective compound revealed competitive inhibition with a Ki value of 3.96 ± 0.0048 μM. researchgate.net

Table 2: Inhibition of α-Glucosidase by Phenylurea Analogs

| Compound Class | Inhibition Data (IC50) | Inhibition Constant (Ki) | Type of Inhibition | Reference |

|---|---|---|---|---|

| (E)-1-Phenyl-3-(4-styrylphenyl)ureas | 8.4 µM | 3.2 µM | Competitive, Slow-binding | nih.gov |

| Schiff Bases of 1,3-Diphenylurea | 2.49 - 37.16 µM | 3.96 µM | Competitive | researchgate.net |

| Cyanopyridine-Phenylurea Derivatives | 3.66 - 26.33 µM (Ki) | N/A | Not Specified | nih.gov |

Inhibition of Cytokinin Oxidase/Dehydrogenase (CKO/CKX)

Cytokinin oxidase/dehydrogenase (CKO or CKX) is a flavoenzyme that plays a central role in regulating the levels of cytokinins, a class of plant hormones essential for growth and development. nih.govresearchgate.net Synthetic phenylurea derivatives, such as N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) and thidiazuron (B128349) (TDZ), are well-known competitive inhibitors of this enzyme. nih.govportlandpress.com

Structural studies of the maize enzyme (ZmCKO1) in complex with CPPU revealed that the inhibitor binds in a planar conformation within the same site as natural substrates. nih.govresearchgate.net The urea backbone nitrogens form hydrogen bonds with the active site residue Asp169, and a stacking interaction occurs between the inhibitor's pyridinyl ring and the FAD cofactor's isoalloxazine ring. nih.govresearchgate.net Interestingly, some amino-substituted derivatives, like N-(2-amino-pyridin-4-yl)-N'-phenylurea (APPU), showed more efficient inhibition of ZmCKO1 than CPPU and exhibited weaker cytokinin activity, suggesting they could be more specific CKO inhibitors. nih.gov Further research led to the design of novel thidiazuron derivatives with significantly improved inhibitory properties, displaying up to 15-fold lower IC50 values compared to TDZ for various CKX isoforms. rcsb.org

Table 3: Inhibition of Cytokinin Oxidase/Dehydrogenase (CKO/CKX) by Phenylurea Analogs

| Inhibitor | Target Enzyme | Type of Inhibition | Key Finding | Reference |

|---|---|---|---|---|

| N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) | ZmCKO1 | Competitive | Binds to the active site, competing with natural substrates. | nih.govresearchgate.net |

| Thidiazuron (TDZ) | AtCKX2, ZmCKX1, ZmCKX4a | Competitive | Well-known inhibitor; used as a basis for designing more potent analogs. | portlandpress.comrcsb.org |

| 1- researchgate.netportlandpress.comtheses.czthiadiazol-5-yl-3-(3-trifluoromethoxy-phenyl)urea (3FMTDZ) | AtCKX2, ZmCKX1, ZmCKX4a | Not Specified | Up to 15-fold lower IC50 than TDZ. | rcsb.org |

| N-(2-amino-pyridin-4-yl)-N'-phenylurea (APPU) | ZmCKO1 | Competitive | More efficient inhibitor than CPPU with lower cytokinin activity. | nih.gov |

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxy-fatty acids into less active diols. nih.gov Inhibition of sEH is a therapeutic strategy for treating pain and inflammation. Substituted ureas are among the most potent classes of sEH inhibitors. nih.gov

Novel benzyl (B1604629) phenyl urea derivatives incorporating a pyridazinone ring have demonstrated remarkable potency, with IC50 values ranging from 0.2 to 57 nM. nih.gov The most potent compound in this series, FP9 (IC50 = 0.2 nM), also showed excellent oral bioavailability. nih.gov Extensive structure-activity relationship (SAR) studies on 1,3-disubstituted ureas have shown that the urea moiety forms critical hydrogen bonds with the active site residue Asp335. nih.govpnas.org Optimization of substituents on either side of the urea core has led to inhibitors with nanomolar Ki values and improved pharmacokinetic profiles. pnas.orgacs.org

Table 4: Inhibition of Soluble Epoxide Hydrolase (sEH) by Phenylurea Analogs

| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Key Finding | Reference |

|---|---|---|---|---|

| Phenyl-benzyl-ureas with Pyridazinone | sEH | IC50: 0.2 - 57 nM | High potency and improved oral bioavailability. | nih.gov |

| 1,3-Disubstituted Ureas | Human sEH | Ki: Nanomolar range | Urea forms tight-binding interactions with the active site. | pnas.org |

| 4-Trifluoromethylphenyl-ureas | Human sEH | IC50: Nanomolar range | Optimized inhibitors show improved potency and target residence time. | nih.govacs.org |

Inhibition of Other Enzymes

The versatility of the phenylurea scaffold has led to its exploration as an inhibitor for other significant enzyme targets.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy. nih.govnih.gov Phenylimidazole-based compounds, which can be considered analogs of phenylurea, have been designed as potent IDO1 inhibitors, with some showing IC50 values in the 0.3–0.5 μM range. nih.gov These inhibitors were found to be highly selective for IDO1 over the related enzyme TDO. acs.org

Urease: Phenylurea-pyridinium derivatives have been identified as potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. researchgate.net These compounds showed IC50 values in the low micromolar range (4.08 to 6.20 µM), surpassing standard inhibitors. Kinetic studies indicated a mixed type of inhibition. researchgate.net

Carbonic Anhydrase (CA): Phenylurenylchalcones were found to inhibit human carbonic anhydrase isoforms I and II (hCA I and hCA II). The most active compounds displayed IC50 values in the range of 14.40 to 25.41 µM. tandfonline.com

Table 5: Inhibition of Various Enzymes by Phenylurea Analogs

| Target Enzyme | Compound Class | Inhibition Data (IC50) | Type of Inhibition | Reference |

|---|---|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Phenylimidazole Derivatives | 0.3 - 0.5 µM | Not Specified | nih.gov |

| Urease | Phenylurea-pyridinium Derivatives | 4.08 - 6.20 µM | Mixed-type | researchgate.net |

| Carbonic Anhydrase I (hCA I) | Phenylurenylchalcones | 23.06 - 25.41 µM | Not Specified | tandfonline.com |

| Carbonic Anhydrase II (hCA II) | Phenylurenylchalcones | 14.40 µM | Not Specified | tandfonline.com |

Computational Chemistry and Theoretical Modeling of 1 Ethyl 3 Phenylurea

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 1-Ethyl-3-phenylurea.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 1-Ethyl-3-phenylurea, calculations are typically performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p) or DZVP2. researchgate.nettandfonline.com This approach allows for the optimization of bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation.

Theoretical studies on similar phenylurea herbicides and derivatives show that the central urea (B33335) fragment (-NH-CO-NH-) tends to be planar or near-planar. tandfonline.comresearchgate.net The optimization of 1-Ethyl-3-phenylurea's geometry would confirm the planarity of the phenyl ring and the urea group, which is crucial for understanding its intermolecular interactions. Key structural parameters, such as the C=O, C-N, and N-H bond lengths, can be calculated with high accuracy and compared with experimental data from crystallographic studies, often showing good agreement. tandfonline.com The electronic structure, including the distribution of electron density and atomic charges, is also determined, highlighting the polar nature of the urea group.

Table 1: Representative Calculated Geometrical Parameters for Phenylurea Derivatives using DFT

| Parameter | Typical Calculated Value (Å/°) | Description |

|---|---|---|

| C=O Bond Length | 1.23 - 1.25 Å | The length of the carbonyl double bond in the urea group. |

| C-N (Urea) Bond Length | 1.36 - 1.40 Å | The length of the carbon-nitrogen bonds within the urea moiety. |

| N-C (Phenyl) Bond Length | 1.41 - 1.43 Å | The bond connecting the urea nitrogen to the phenyl ring. |

| N-C (Ethyl) Bond Length | 1.45 - 1.47 Å | The bond connecting the urea nitrogen to the ethyl group. |

| O-C-N Bond Angle | 121° - 123° | The angle around the carbonyl carbon. |

| C-N-C Bond Angle | 125° - 128° | The angle at the nitrogen atom bonded to both carbon atoms. |

Note: The values presented are typical ranges derived from computational studies on analogous phenylurea compounds and may vary slightly for 1-Ethyl-3-phenylurea depending on the specific computational method and basis set used.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.comespublisher.com

For 1-Ethyl-3-phenylurea, DFT calculations can map the distribution of these orbitals. Typically, in phenylurea derivatives, the HOMO is localized on the electron-rich phenyl ring and the adjacent nitrogen atom, while the LUMO is often distributed over the carbonyl group and the aromatic ring. espublisher.com This distribution indicates that the phenyl ring is the likely site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack. The calculated energy gap provides a quantitative measure of the molecule's stability and its propensity to engage in chemical reactions. wuxiapptec.com

Table 2: Calculated Quantum Chemical Properties of a Phenylurea Moiety

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.0 to -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net |

| ELUMO | -1.0 to -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Indicates chemical reactivity and kinetic stability; smaller values imply higher reactivity. espublisher.com |

| Dipole Moment (μ) | 4.0 to 5.0 D | Measures the overall polarity of the molecule. researchgate.net |

Note: These values are illustrative and based on DFT calculations for related phenylurea structures. researchgate.netespublisher.comresearchgate.net

Computational methods are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations can simulate the infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. researchgate.net These theoretical frequencies are often scaled by a factor (e.g., 0.95-0.99) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. sapub.org This allows for precise assignment of vibrational modes, such as the characteristic N-H stretching, C=O stretching, and phenyl ring vibrations. tandfonline.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be predicted. Comparing these calculated shifts with experimental NMR data helps confirm the molecular structure and assign specific resonances to individual protons and carbon atoms in 1-Ethyl-3-phenylurea. mdpi.com

Table 3: Comparison of Typical Experimental and Calculated Vibrational Frequencies for Phenylurea Derivatives

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated (Scaled) Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3400 | 3310 - 3420 |

| C-H (Aromatic) Stretch | 3000 - 3100 | 3020 - 3110 |

| C-H (Aliphatic) Stretch | 2850 - 3000 | 2860 - 3010 |

| C=O Stretch (Amide I) | 1630 - 1680 | 1640 - 1690 |

| N-H Bend (Amide II) | 1530 - 1580 | 1540 - 1590 |

| C-N Stretch | 1230 - 1300 | 1240 - 1310 |

Source: Data compiled from computational studies on various phenylurea compounds. tandfonline.com

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics excels at describing static electronic properties, molecular dynamics (MD) simulations are used to explore the conformational flexibility and behavior of molecules over time, including their interactions with the surrounding environment.

1-Ethyl-3-phenylurea possesses conformational flexibility due to rotation around its single bonds, particularly the C-N bonds of the urea linkage and the N-C(ethyl) bond. Conformational analysis aims to identify the stable conformers (rotamers) and the energy barriers that separate them. lumenlearning.com Potential energy surfaces (PES) can be generated by systematically rotating specific dihedral angles and calculating the energy at each step using DFT or other methods. researchgate.net

Studies on related molecules like ethylurea (B42620) and phenylurea reveal distinct conformational preferences. researchgate.net For alkylureas, isomers are often described as cis or trans based on the relative orientation of the substituents across the C-N bond, with each isomer having anti or syn geometries. The anti geometry is typically more stable. researchgate.net For phenylurea, the lowest energy form is a trans isomer with a syn geometry. researchgate.net For 1-Ethyl-3-phenylurea, the conformational landscape would be a combination of these preferences, with low-energy conformers determined by a balance of steric hindrance and potential intramolecular hydrogen bonding. The rotational barrier for an ethyl group attached to a urea nitrogen has been calculated to be around 6.2 kcal/mol, indicating that rotation is restricted at room temperature. researchgate.net

Table 4: Relative Stabilities and Rotational Barriers for Urea Derivatives

| Molecule/Group | Conformational Feature | Calculated Energy (kcal/mol) |

|---|---|---|

| Ethylurea | Relative stability (anti vs. syn) | 1.65 (anti is more stable) |

| Phenylurea | Relative stability (anti vs. syn) | 0.16 (anti is more stable) |

| Ethyl group | Maximum barrier to rotation | 6.2 |

| Phenyl group | Maximum barrier to rotation | 2.4 |

Source: Data from MP2/aug-cc-pVDZ and B3LYP/DZVP2 level of theory calculations. researchgate.net

The behavior of 1-Ethyl-3-phenylurea can be significantly influenced by its environment, especially in a solvent. Molecular dynamics simulations are ideal for studying these effects. chemrxiv.org In an MD simulation, the molecule is placed in a box filled with explicit solvent molecules (e.g., water, ethanol), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion.

These simulations can reveal how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. For 1-Ethyl-3-phenylurea, polar solvents would form hydrogen bonds with the N-H protons (as donors) and the carbonyl oxygen (as an acceptor) of the urea group. nih.gov MD simulations can quantify the number and lifetime of these hydrogen bonds. Furthermore, the presence of a solvent can alter the conformational equilibrium by stabilizing certain conformers over others. For instance, a polar solvent might favor a conformer with a larger dipole moment. Analyzing the conformational changes and intermolecular interactions throughout the simulation provides a dynamic picture of the molecule's behavior in solution. tandfonline.comchemrxiv.org

Molecular Docking and Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. ijpsr.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. ijpsr.com

While specific molecular docking studies focusing exclusively on 1-Ethyl-3-phenylurea are not extensively documented in publicly available literature, research on structurally similar phenylurea derivatives provides insight into their potential biological interactions. For instance, computational studies on other phenylurea compounds have been conducted to predict their binding affinities to various enzymes. A study on 1,3-disubstituted urea derivatives as potential anti-tubercular agents used molecular docking to explore their binding affinity with epoxide hydrolase. ijpsr.com Similarly, a novel carbazole (B46965) compound, 1-(9-ethyl-9H-carbazol-3-yl)-3-phenylurea, was studied for its binding properties with protease enzymes like pepsin and trypsin using computational methods. researchgate.netresearchgate.netresearchgate.net These studies calculate binding energies (often in kcal/mol) to quantify the affinity, where a more negative value typically indicates a stronger interaction. academie-sciences.fr For example, molecular docking of some phenanthrene (B1679779) derivatives with various cancer target proteins revealed binding energies ranging from -8.3 to -11.1 kcal/mol. academie-sciences.fr

Computational modeling helps to elucidate how a molecule like 1-Ethyl-3-phenylurea might exert its biological effects at the molecular level. By analyzing the docked pose of the ligand in the receptor's active site, researchers can identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netresearchgate.netresearchgate.net

For example, in the study of 1-(9-ethyl-9H-carbazol-3-yl)-3-phenylurea with pepsin and trypsin, molecular docking results suggested that the binding was driven by hydrogen bonds and van der Waals forces. researchgate.netresearchgate.netresearchgate.net The phenylurea moiety is critical in forming these interactions. The NH groups of the urea can form hydrogen bonds with backbone carbonyls or side-chain oxygen and nitrogen atoms of the receptor's amino acids, while the phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. vulcanchem.com

These computational insights can explain the mechanism of action. For instance, if a molecule is predicted to bind strongly to the active site of an enzyme, it might act as an inhibitor, blocking the enzyme's normal function. Phenylurea herbicides, for example, are known to inhibit photosystem II by binding to specific proteins in plants. acs.org Molecular modeling can reveal the precise binding mode that leads to this inhibition.

Reaction Mechanism Elucidation through Theoretical Pathways

Theoretical chemistry offers methods to map out the entire course of a chemical reaction, identifying the most energetically favorable pathways. This is achieved by calculating the potential energy surface of the reacting system. csustan.edu

A key aspect of understanding a reaction mechanism is characterizing the transition state—the highest energy point along the reaction coordinate. ims.ac.jp Computational methods can locate and calculate the geometry and energy of these fleeting structures. ims.ac.jp This information is vital for determining the activation energy of a reaction, which dictates its rate. chemrxiv.org

For fundamental reactions involving 1-Ethyl-3-phenylurea, such as its synthesis or degradation, transition state analysis can reveal the step-by-step process of bond breaking and formation. The synthesis of phenylureas can involve the reaction of an isocyanate with an amine. orgsyn.org Theoretical calculations can model this nucleophilic addition, identifying the transition state where the amine nitrogen attacks the carbonyl carbon of the isocyanate. The united reaction valley approach (URVA) is one computational method that analyzes the reaction path and can partition it into distinct phases, such as reactant preparation, the chemical processes of bond cleavage and formation in the transition state phase, and product adjustment. smu.edu

Computational models can predict how a molecule like 1-Ethyl-3-phenylurea might break down under various conditions (e.g., heat, light, or in a biological system). This involves exploring different possible decomposition pathways and calculating their energetic profiles. Pathways with lower activation barriers are more likely to occur.

For phenylurea herbicides, computational studies have been used to simulate their environmental degradation. researchgate.net These models can predict the formation of various intermediate products through reactions like hydroxylation, N-dealkylation, or cleavage of the urea bridge. researchgate.netfrontiersin.orgrsc.org For instance, density functional theory (DFT) calculations can be combined with experimental techniques like mass spectrometry to identify and confirm the structures of degradation products. researchgate.net

Reaction kinetics, the study of reaction rates, can also be modeled computationally. ptb.deyorku.ca Transition state theory (TST) is a fundamental model used to calculate rate constants based on the properties of the reactants and the transition state. yorku.cauoc.gr By calculating the activation energy and other parameters from the potential energy surface, it is possible to predict how fast 1-Ethyl-3-phenylurea might degrade or react under specific temperature and concentration conditions. sci-hub.se

Application of Theoretical Models in Material Science Contexts

While primarily studied for its potential biological activity, the principles of computational chemistry can also be applied to predict the material properties of 1-Ethyl-3-phenylurea and related compounds. wikipedia.orgunileoben.ac.at Computational materials science uses modeling and simulation to understand and discover new materials and their properties. wikipedia.orgtu-freiberg.de

For molecules like 1-Ethyl-3-phenylurea, theoretical models could be used to predict properties relevant to material science, such as crystal structure, stability, and intermolecular interactions in the solid state. The hydrogen bonding capability of the urea group is a dominant feature that would dictate the packing of molecules in a crystal lattice. vulcanchem.com Computational methods like Density Functional Theory (DFT) can predict the most stable crystal packing arrangement and calculate properties like lattice energy. wikipedia.org

Furthermore, theoretical models can explore how these molecules might self-assemble or interact with surfaces, which is relevant for developing new functional materials, such as sensors or coatings. uoc.grnrel.gov Phenylurea derivatives have been investigated for their ability to form organized structures like gels or liquid crystals, driven by directional hydrogen bonding. Computational simulations can provide a molecular-level understanding of these self-assembly processes, guiding the design of new materials with tailored properties. While specific applications of 1-Ethyl-3-phenylurea in material science are not prominent, the theoretical framework exists to explore its potential in this field. nih.gov

Prediction of Anion Compositions and Electrodeposition Mechanisms in Ionic Liquids

Computational modeling plays a crucial role in predicting how 1-Ethyl-3-phenylurea might behave in complex solvent systems like ionic liquids (ILs), which are salts in a liquid state. researchgate.net These models are particularly useful for understanding electrodeposition processes, where a substance is deposited onto an electrode from a solution.

Theoretical studies involving similar systems, such as the electrodeposition of metals from ionic liquids, provide a framework for predicting the behavior of solutions containing 1-Ethyl-3-phenylurea. For instance, in the electrodeposition of aluminum from 1-ethyl-3-methylimidazolium (B1214524) ([EMIm]+) based ionic liquids, thermodynamic models are used to predict the composition of aluminum-containing anions in the mixture at different temperatures. mdpi.com These models help in understanding the speciation of electroactive ions, which is fundamental to controlling the deposition process. It has been shown that the molar ratio of components, such as AlCl₃ to the ionic liquid, significantly influences the composition of anions like [Al₂Cl₇]⁻ and [AlCl₄]⁻, thereby affecting the electrodeposition process. mdpi.commdpi.com

The electrodeposition process itself is often investigated using techniques like cyclic voltammetry and chronoamperometry, which can be supported by computational models. rsc.org Studies on the electrodeposition of metals like iron and palladium from various ionic liquids have shown that the process is typically diffusion-controlled. rsc.orgresearchgate.net Computational fluid dynamics can model this mass transport, while quantum chemical calculations can elucidate the electron transfer steps at the electrode surface.

Table 1: Key Computational Parameters for Phenylurea Derivatives

| Compound | TPSA (Ų) | LogP | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds |

|---|---|---|---|---|---|

| 1-Methyl-3-phenylurea | 41.13 | 1.4379 | 1 | 2 | 1 |

This table presents computational data for related phenylurea compounds, offering a comparative basis for understanding the physicochemical properties of 1-Ethyl-3-phenylurea. Data sourced from ChemScene. chemscene.comchemscene.com

Theoretical Basis for Supramolecular Assembly and Material Design

Theoretical modeling is fundamental to understanding and designing materials based on the supramolecular assembly of molecules like 1-Ethyl-3-phenylurea. The urea functional group is an excellent building block for creating organized structures due to its ability to form strong and directional hydrogen bonds. csic.esresearchgate.net